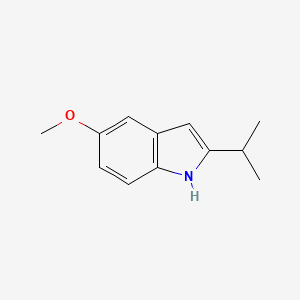

2-Isopropyl-5-methoxyindole

Katalognummer B8420879

Molekulargewicht: 189.25 g/mol

InChI-Schlüssel: NWCQRINPYALBHU-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09023871B2

Procedure details

N-(t-Boc)-4-Methoxy-2-methylaniline (500 mg, 2.1 mmol) was dissolved in THF (10 mL) under an atmosphere of Ar (g). The solution was cooled to −40° C. over 10 minutes and sec-butyllithium (1.4 M in cyclohexane, 3.33 mL) was added slowly to maintain an internal temperature of <−25° C. After reaching 1 equivalent of sec-butyllithium (3.33 mL) the reaction mixture turned a bright yellow signifying the total deprotonation of the amide nitrogen. The reaction mixture was then cooled to −50° C. and a solution of N-Methoxy-N-methylisopropanamide (288 mg, 2.2 mmol) in THF (3 mL) was added over 5 minutes. The reaction mixture was warmed to −10° C. over 30 minutes. The mixture was partitioned between Et2O (50 mL) and 1N HCl (50 mL). The aqueous layer was extracted an additional two times with Et2O (25 mL). The Et2O was then washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to yield dark brown oil. The described reaction was performed 2 more times (3 total) times yielding crude ketone (2.2 g), which was taken directly to the next step. Crude intermediate (2.2 g) was dissolved in dichloromethane (20 mL) and trifluoroacetic acid (3 mL) was added to the reaction mixture and stirred at room temperature for 48 hours. Upon completion, the reaction mixture was added to a separatory funnel and washed with NaHCO3 (50 mL) followed by brine (50 mL). The organic layer was dried over NaSO4 and concentrated in vacuo giving a crude black oil (1.5 g) which was purified with column chromatography to yield a yellow solid (340 mg, 28%): TLC Rf 0.48 in 20% EtOAc/hexanes. Melting point=68-71° C. 1H NMR (600 MHz, CDCl3) δ 7.83 (s, 1H), 7.23-7.21 (d, 1H, J=8.7 Hz), 7.05 (d, 1H, J=2.46 Hz), 6.81-6.79 (dd, 1H, J1=2.46 Hz, J2=8.64 Hz), 6.21-6.20 (m, 1H), 3.87 (s, 3H), 3.10-3.05 (m, 1H), 1.35-1.34 (d, 6H, J=6.9 Hz); 13C NMR (150 MHz, CDCl3) δ 154.0, 146.8, 130.7, 129.0, 110.95, 110.83, 102.0, 97.3, 55.9, 36.6, 27.7, 24.7, 23.3. Elemental analysis calculated for C12H15NO: C, 76.16; H, 7.99; N, 7.40. Found: C, 75.95; H, 7.85; N, 7.17.

[Compound]

Name

N-(t-Boc)-4-Methoxy-2-methylaniline

Quantity

500 mg

Type

reactant

Reaction Step One

[Compound]

Name

( g )

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

[Compound]

Name

amide nitrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Crude intermediate

Quantity

2.2 g

Type

reactant

Reaction Step Six

Name

Yield

28%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([Li])([CH2:3][CH3:4])[CH3:2].CO[N:8](C)[C:9](=O)[CH2:10][CH3:11].F[C:15](F)(F)C(O)=O.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>ClCCl>[CH:1]([C:3]1[NH:8][C:9]2[C:22]([CH:4]=1)=[CH:21][C:25]([O:24][CH3:23])=[CH:11][CH:10]=2)([CH3:15])[CH3:2]

|

Inputs

Step One

[Compound]

|

Name

|

N-(t-Boc)-4-Methoxy-2-methylaniline

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

[Compound]

|

Name

|

( g )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

3.33 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)[Li]

|

Step Three

|

Name

|

|

|

Quantity

|

3.33 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)[Li]

|

Step Four

[Compound]

|

Name

|

amide nitrogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

288 mg

|

|

Type

|

reactant

|

|

Smiles

|

CON(C(CC)=O)C

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Six

[Compound]

|

Name

|

Crude intermediate

|

|

Quantity

|

2.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Seven

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature for 48 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain an internal temperature of <−25° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled to −50° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to −10° C. over 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was partitioned between Et2O (50 mL) and 1N HCl (50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted an additional two times with Et2O (25 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The Et2O was then washed with brine (50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield dark brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The described reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding crude ketone (2.2 g), which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion, the reaction mixture was added to a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with NaHCO3 (50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over NaSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

giving a crude black oil (1.5 g) which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified with column chromatography

|

Outcomes

Product

Details

Reaction Time |

48 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C=1NC2=CC=C(C=C2C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 340 mg | |

| YIELD: PERCENTYIELD | 28% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |